REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[S:3].[BrH:5].[Br:6][CH:7]1[C:12](=O)[CH2:11][CH2:10][NH:9][CH2:8]1>C(O)C>[BrH:6].[BrH:5].[N:1]1[C:12]2[CH2:11][CH2:10][NH:9][CH2:8][C:7]=2[S:3][C:2]=1[NH2:4] |f:1.2,4.5.6|
|
Name
|
|
Quantity
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4.55 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
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Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
Br.BrC1CNCCC1=O
|
Name
|
|
Quantity
|
152 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 20 h
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
FILTRATION
|
Details
|
the solid was filtered
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Br.Br.N1=C(SC=2CNCCC21)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |